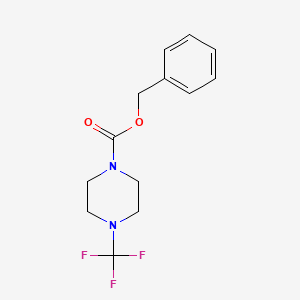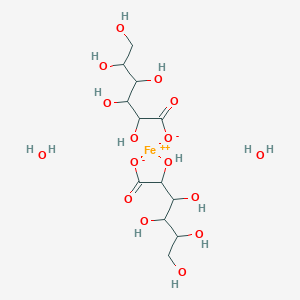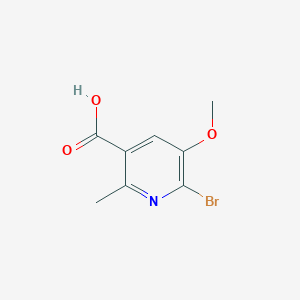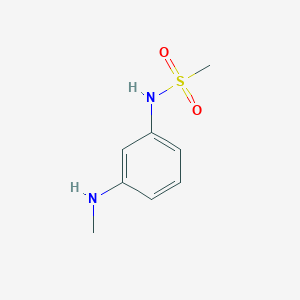![molecular formula C10H13NO3 B13656516 (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine: is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, along with a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine, which facilitates the formation of the imine intermediate. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (NZ)-N-[(3-methoxy-4-ethoxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-methoxy-4-hydroxyphenyl)methylidene]hydroxylamine
Comparison:
- Structural Differences: The presence and position of the ethoxy and methoxy groups can influence the compound’s reactivity and interaction with other molecules.
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Biological Activity: The specific arrangement of functional groups can affect the compound’s ability to interact with biological targets, leading to differences in biological activity and potential applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7- |
InChI-Schlüssel |
FVYXOGUMKIMTAT-XFFZJAGNSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N\O)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)


![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)


